

# Gelucire 44/14: A Comprehensive Safety and Toxicology Profile for Pharmaceutical Applications

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## Compound of Interest

Compound Name: *gelucire 44-14*

Cat. No.: *B1167122*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Gelucire 44/14, with the chemical name Lauroyl Polyoxyl-32 Glycerides, is a non-ionic water-dispersible excipient widely utilized in the pharmaceutical industry.<sup>[1][2]</sup> Its primary function is as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Gelucire 44/14 is a semi-solid excipient that self-emulsifies in aqueous media to form a fine dispersion or microemulsion, a property that is key to its effectiveness.<sup>[2]</sup> Given its integral role in drug formulation, a thorough understanding of its safety and toxicology is paramount for formulators and researchers. This technical guide provides a detailed overview of the available safety and toxicology data for Gelucire 44/14, with a focus on its use in pharmaceutical applications.

## Regulatory Status

Gelucire 44/14 is listed in the US FDA Inactive Ingredient Database, indicating its precedence of use in approved pharmaceutical products.<sup>[2]</sup> Its safety is supported by extensive toxicological evaluations.<sup>[2]</sup>

## Non-clinical Safety and Toxicology

A key source of toxicological information for Gelucire 44/14 comes from a New Drug Application (NDA) submission to the US Food and Drug Administration (FDA).<sup>[3]</sup> These studies were conducted to support the use of Gelucire 44/14 in a new drug formulation.

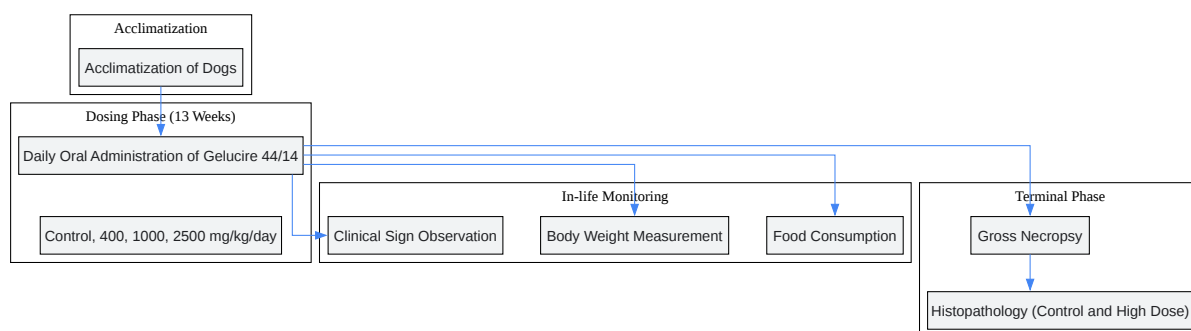
## Repeated Dose Toxicity

A 13-week oral toxicity study was conducted in dogs to assess the safety of Gelucire 44/14 upon repeated administration.<sup>[3]</sup>

Table 1: Summary of 13-Week Oral Toxicity Study in Dogs

Parameter	Details
Species	Dog
Duration	13 weeks
Dose Levels	400, 1000, and 2500 mg/kg/day
Route of Administration	Oral
Key Findings	- No Adverse Effect Level (NOAEL): 1000 mg/kg/day. <sup>[3]</sup> - At 1000 mg/kg/day, there were no histopathological findings. <sup>[3]</sup> - At 2500 mg/kg/day, clinical signs such as diarrhea, and soft and mucoid feces were observed. <sup>[3]</sup>
Study Compliance	Good Laboratory Practice (GLP) and Quality Assurance (QA) compliant. <sup>[3]</sup>

Experimental Workflow: 13-Week Oral Toxicity Study in Dogs



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A generalized workflow for the 13-week oral toxicity study in dogs.

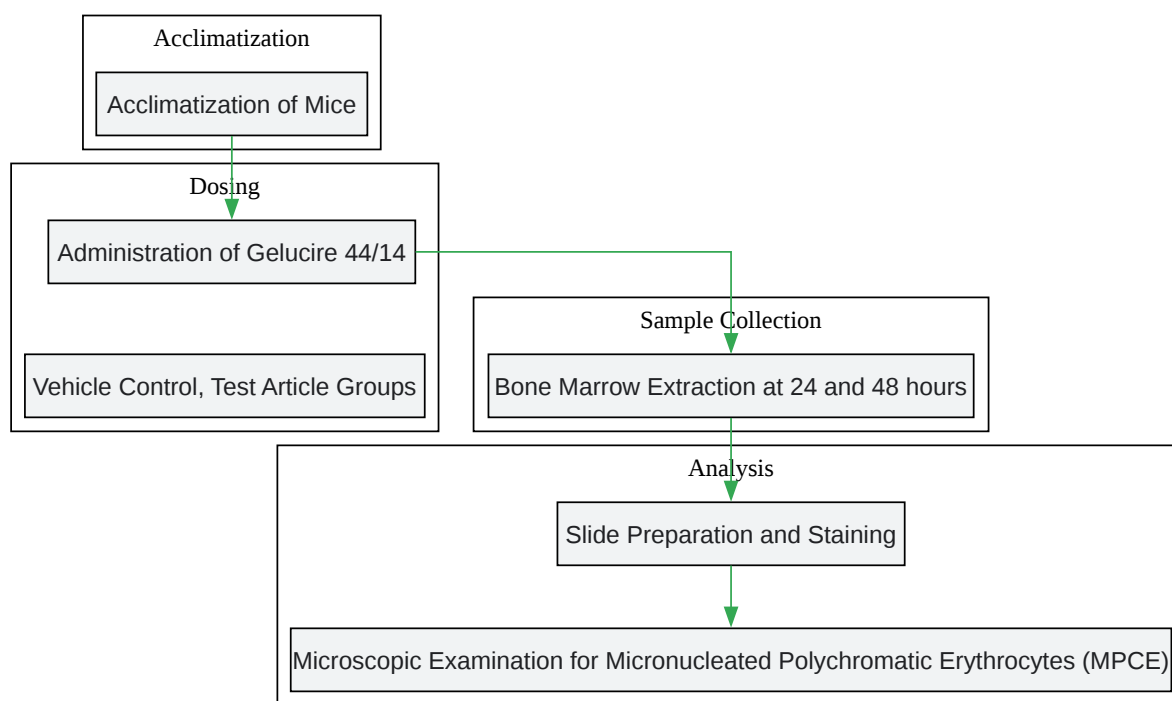
## Genotoxicity

A battery of genotoxicity studies was conducted to evaluate the mutagenic and clastogenic potential of Gelucire 44/14.[3]

Table 2: Summary of Genotoxicity Studies

Assay	Test System	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Negative[3]
Mouse Lymphoma Assay	Mouse Lymphoma Cells	Negative[3]
In Vivo Micronucleus Assay	Mouse	Initially raised concerns, but subsequent data and clarification resolved the issue. [3] The overall conclusion from the genotoxicity battery was negative.

#### Experimental Workflow: In Vivo Micronucleus Assay



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A generalized workflow for the in vivo micronucleus assay.

The initial concern with the in vivo micronucleus assay (Study No. PH-309-GAF-001-95) was related to mortalities observed at a high dose (5000 µg/ml) and a dose-dependent increase in micronucleated polychromatic erythrocytes (MPCE) in males at 24 hours, which was within the historical control range.[3] The sponsor provided clarification on the mortalities, and subsequent genotoxicity studies, including an in vitro chromosome aberration assay and another Ames test, were also negative.[3]

## Other Safety-Related Information

- **Acute Toxicity:** While specific LD50 values are not readily available in the public domain, the high doses tested in the repeated dose and genotoxicity studies suggest a low order of acute toxicity. Safety Data Sheets (SDS) for Gelucire 44/14 classify it as not a hazardous substance.
- **Irritation and Sensitization:** No specific data on skin or eye irritation or sensitization from formal toxicology studies was found in the reviewed documents.
- **Reproductive and Developmental Toxicity:** No data on reproductive or developmental toxicity was available in the reviewed sources.
- **Carcinogenicity:** No long-term carcinogenicity studies were identified. The negative results from the genotoxicity battery suggest a low carcinogenic potential.

## Physicochemical Properties and Metabolism

Gelucire 44/14 is composed of glycerides and polyethylene glycol (PEG) esters of lauric acid. [2] In the gastrointestinal tract, the glyceride fraction is metabolized by lipases into mono- and diglycerides and free fatty acids.[4] The PEG esters are also partially hydrolyzed.[4] The components of Gelucire 44/14 and its metabolites are generally considered to be well-tolerated.

## Conclusion

Based on the available toxicological data, Gelucire 44/14 exhibits a favorable safety profile for its intended use as a pharmaceutical excipient. The 13-week oral toxicity study in dogs established a high No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[3] A comprehensive battery of genotoxicity tests was negative, indicating a lack of mutagenic or clastogenic potential.[3] While some clinical signs were observed at a very high dose in the dog study, these are not considered a significant concern at the levels typically used in pharmaceutical formulations. The long history of use in approved drug products further supports its safety.[2] Researchers and drug development professionals can be confident in the use of Gelucire 44/14 within established formulation parameters. As with any excipient, it is essential to consider the overall formulation and the specific patient population when evaluating the safety of a final drug product.

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